

3-tert-butylbenzenesulfonyl chloride material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 3-tert-butylbenzenesulfonyl
Chloride

Cat. No.: B1302608

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Technical Guide: 3-tert-Butylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for **3-tert-butylbenzenesulfonyl chloride**. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

3-tert-Butylbenzenesulfonyl chloride is an organosulfur compound utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.^[1] Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	2905-26-2	[2]
Molecular Formula	C ₁₀ H ₁₃ ClO ₂ S	[2]
Molecular Weight	232.73 g/mol	[2]
Purity	≥95%	[2]
Physical State	Colorless to Yellow Liquid or Semi-Solid	[3]
Solubility	Soluble in organic solvents. Reacts with water.	[1]

Note: Specific quantitative data such as melting point, boiling point, and density for the 3-tert-butyl isomer are not readily available. For reference, the isomeric compound 4-tert-butylbenzenesulfonyl chloride has a melting point of 78-81 °C, a boiling point of 165 °C at 18 mmHg, and a density of approximately 1.206 g/mL.[4]

Toxicological and Hazard Data

3-tert-Butylbenzenesulfonyl chloride is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[5] Inhalation or ingestion may also be harmful.

Hazard Classification	Description
Skin Corrosion/Irritation	Causes severe skin burns.
Serious Eye Damage/Irritation	Causes serious eye damage.
Acute Toxicity (Oral)	Harmful if swallowed.
Acute Toxicity (Inhalation)	May cause respiratory irritation.

Note: Specific LD50 and LC50 values for **3-tert-butylbenzenesulfonyl chloride** are not publicly available.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are standard procedures for evaluating the safety of chemical substances.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance.^[6]

- **Animal Selection:** Healthy, young adult nulliparous and non-pregnant female rats are used.^[6]
- **Housing and Fasting:** Animals are housed in standard conditions with a 12-hour light/dark cycle. They are fasted overnight before dosing, with access to water.^[7]
- **Dose Administration:** The test substance is administered orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is selected based on a sighting study.^[7]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.^[8]
- **Endpoint:** The toxicity class is determined based on the number of animals that die at a particular dose level.^[6]

In Vitro Skin Corrosion - OECD Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin corrosion.^[9]

- **Test System:** A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.^[10]
- **Procedure:** The test substance is applied topically to the surface of the RhE tissue.^[9]
- **Exposure and Incubation:** The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).^[10]

- **Viability Assessment:** After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then extracted and measured spectrophotometrically.[\[10\]](#)
- **Classification:** A substance is classified as corrosive if the cell viability falls below a defined threshold.[\[9\]](#)

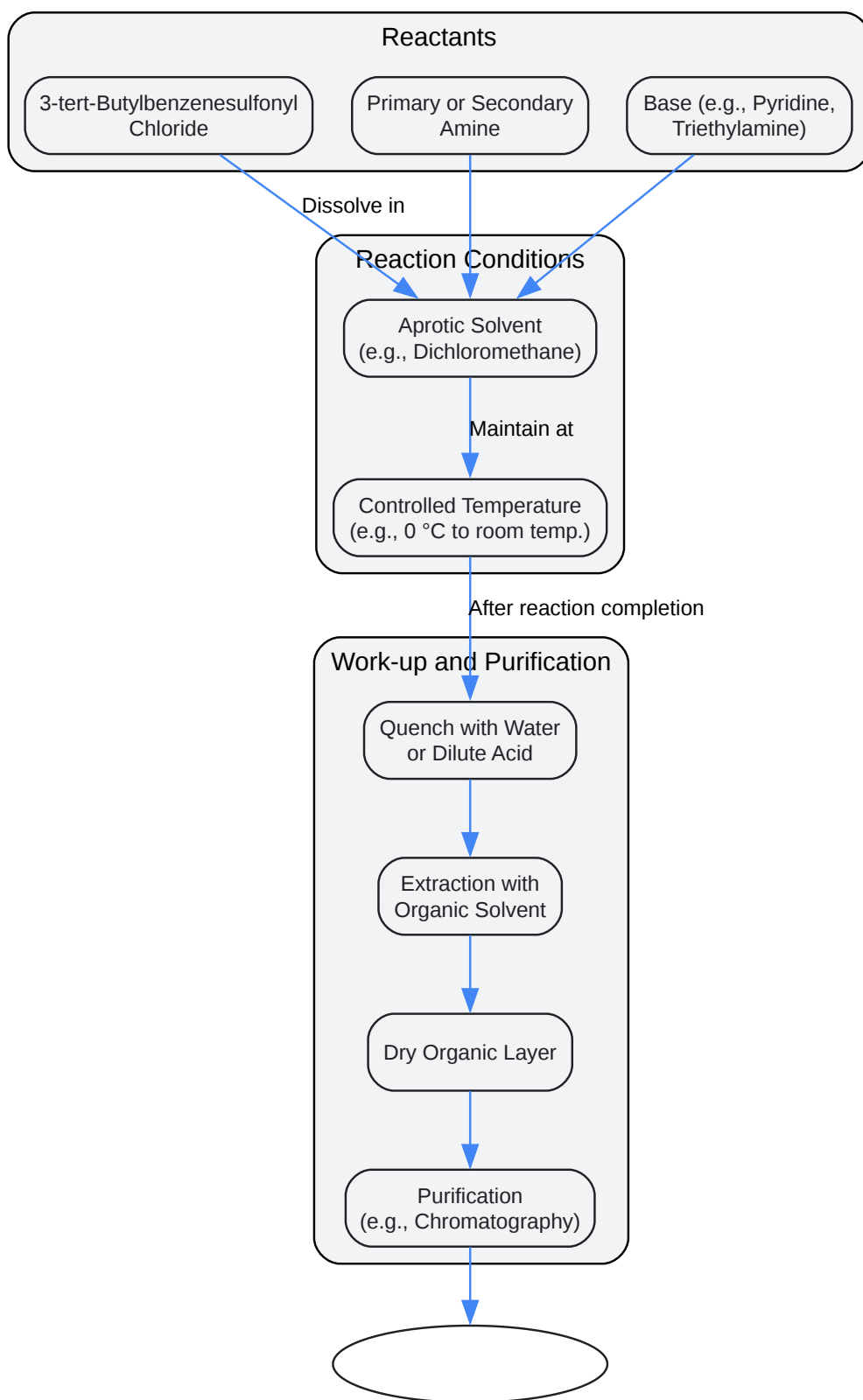
Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[\[11\]](#)

- **Animal Selection:** Healthy, adult albino rabbits are typically used.[\[12\]](#)
- **Procedure:** A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[\[13\]](#)[\[14\]](#)
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[\[15\]](#)
- **Duration:** The observation period can extend up to 21 days to assess the reversibility of any observed effects.[\[13\]](#)
- **Endpoint:** The substance is classified based on the severity and reversibility of the ocular lesions.[\[14\]](#)

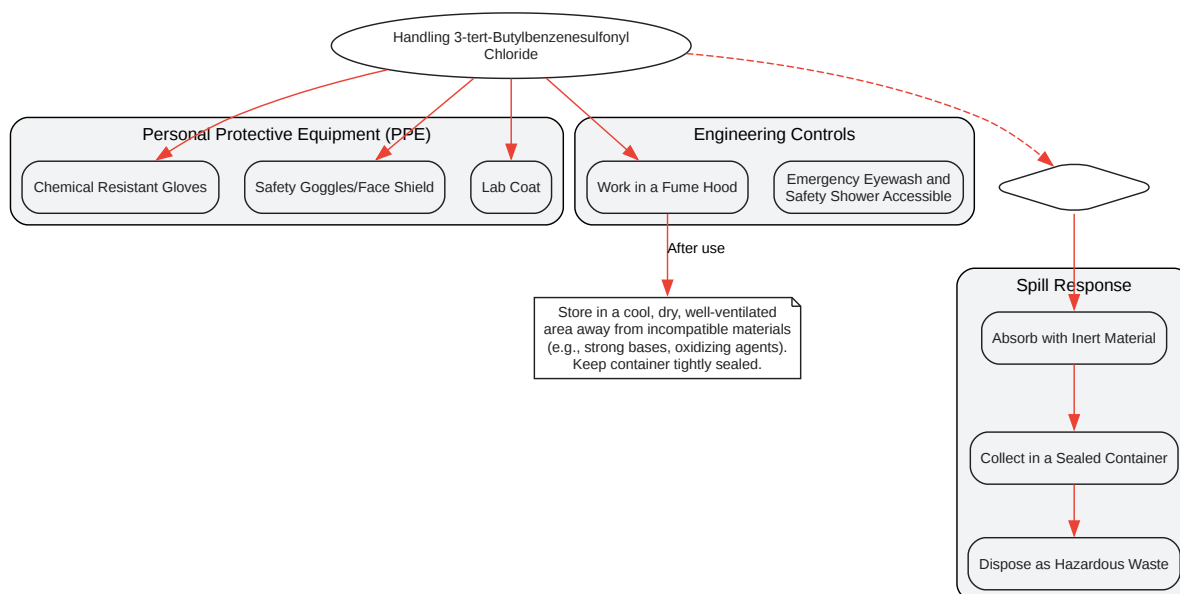
Visualized Workflows and Relationships

As **3-tert-butylbenzenesulfonyl chloride** is a chemical intermediate, information on specific biological signaling pathways is not available. The following diagrams illustrate a typical experimental workflow for its use in synthesis and a logical workflow for its safe handling.



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Caption: Workflow for the synthesis of sulfonamides.



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